Clopidogrel Acyl-beta-D-glucuronide
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Overview
Description
Clopidogrel Acyl-beta-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clopidogrel Acyl-beta-D-glucuronide is synthesized through the glucuronidation of clopidogrel carboxylic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clopidogrel Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Clopidogrel Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.
Medicine: It is crucial in pharmacokinetic studies to understand the metabolism and excretion of clopidogrel.
Industry: It is used in the development of new antiplatelet drugs and in the optimization of drug formulations.
Mechanism of Action
Clopidogrel Acyl-beta-D-glucuronide exerts its effects by inhibiting the cytochrome P450 enzyme CYP2C8. This inhibition is time-dependent and involves the formation of a covalent bond between the glucuronide and the enzyme . The molecular targets include the active site of CYP2C8, where the glucuronide conjugate binds and inactivates the enzyme .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil 1-O-glucuronide: Another glucuronide conjugate that inhibits CYP2C8.
Cerivastatin glucuronide: A glucuronide metabolite of cerivastatin that also inhibits CYP2C8.
Uniqueness
Clopidogrel Acyl-beta-D-glucuronide is unique in its strong time-dependent inhibition of CYP2C8, which is more potent compared to other similar compounds like gemfibrozil 1-O-glucuronide and cerivastatin glucuronide . This makes it a significant compound in drug-drug interaction studies and in understanding the metabolism of clopidogrel .
Properties
Molecular Formula |
C21H22ClNO8S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17-,18?,21-/m1/s1 |
InChI Key |
TUBQAJBXTWIXFX-JEAPLRIDSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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